molecular formula C24H19N B596887 N-(4-Biphenylyl)-2-biphenylamine CAS No. 1372775-52-4

N-(4-Biphenylyl)-2-biphenylamine

Cat. No.: B596887
CAS No.: 1372775-52-4
M. Wt: 321.423
InChI Key: LIBHEMBTFRBMOV-UHFFFAOYSA-N
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Description

N-(4-Biphenylyl)-2-biphenylamine: is an organic compound known for its unique structure and properties. It consists of a biphenyl group attached to an amine group, making it a versatile molecule in various chemical applications. This compound is particularly significant in the field of organic electronics, where it is used as a hole transport material in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Biphenylyl)-2-biphenylamine typically involves the following steps:

    Amination Reaction: The primary method involves the reaction of biphenyl with an amine source. This can be achieved through a Buchwald-Hartwig amination, where biphenyl halides react with an amine in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (100-150°C) under an inert atmosphere to prevent oxidation[][2].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, including precise temperature control and efficient mixing, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Biphenylyl)-2-biphenylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

N-(4-Biphenylyl)-2-biphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Biphenylyl)-2-biphenylamine exerts its effects is primarily through its ability to transport holes in electronic devices. The biphenyl groups facilitate efficient charge transfer, while the amine group provides stability and enhances the compound’s electronic properties. This combination allows for improved performance in devices such as OLEDs and solar cells .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylbenzidine: Another hole transport material used in OLEDs, but with different electronic properties.

    N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine: Similar structure but with additional biphenyl groups, offering different charge transport characteristics.

Uniqueness

N-(4-Biphenylyl)-2-biphenylamine is unique due to its balanced combination of high charge carrier mobility and stability, making it particularly suitable for high-efficiency electronic devices. Its structure allows for easy functionalization, providing versatility in various applications .

Properties

IUPAC Name

2-phenyl-N-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)25-24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBHEMBTFRBMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372775-52-4
Record name Biphenyl-4-yl- biphenyl-2-yl-amin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Xylene (250 mL) was bubbled with nitrogen for 15 min, followed by addition of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (3.0 g, 7.2 mmol) and Pd2(dba)3 (1.6 g, 1.8 mmol). The mixture was bubbled with nitrogen for 15 min, then [1,1′-biphenyl]-2-amine (10.1 g, 60.0 mmol), 4-iodobiphenyl (16.8 g, 60.0 mmol), sodium tert-butoxide (11.5 g, 120.0 mmol) were added. The mixture was bubbled with nitrogen for 15 min and refluxed for 12 h. After cooling, the reaction mixture was filtered through a silica pad and washed with toluene. The solvent was removed in vacuo and the residue was purified by flash chromatography using 30% toluene/hexane to afford N-([1,1′-biphenyl]-4-yl)-[1,1′-biphenyl]-2-amine (18.3 g, 95% yield) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Two

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